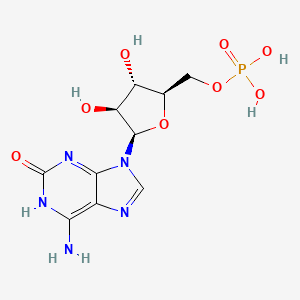

6-Amino-9-(5-o-phosphono-beta-d-arabinofuranosyl)-9h-purin-2-ol

Vue d'ensemble

Description

6-Amino-9-(5-o-phosphono-beta-d-arabinofuranosyl)-9h-purin-2-ol is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes an amino group, a purine base, and a phosphorylated arabinofuranosyl sugar moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-9-(5-o-phosphono-beta-d-arabinofuranosyl)-9h-purin-2-ol typically involves multiple steps, starting from readily available precursors. The process generally includes the protection of functional groups, glycosylation reactions, and phosphorylation steps. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

6-Amino-9-(5-o-phosphono-beta-d-arabinofuranosyl)-9h-purin-2-ol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Substitution: The purine base can undergo nucleophilic substitution reactions, leading to the formation of different analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often requiring specific pH, temperature, and solvent systems.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological activities and properties. These derivatives are often studied for their potential therapeutic applications.

Applications De Recherche Scientifique

Chemistry

6-Amino-9-(5-o-phosphono-beta-D-arabinofuranosyl)-9H-purin-2-ol is utilized as a building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new chemical entities with potential therapeutic benefits.

Biology

The compound is studied for its interactions with enzymes and nucleic acids. It acts as a substrate for various enzymes involved in nucleotide metabolism, providing insights into cellular processes and enzymatic mechanisms.

Medicine

One of the most promising applications of this compound is its potential as an antiviral and anticancer agent:

- Antiviral Activity : Research indicates that the compound can inhibit viral replication by interfering with nucleic acid synthesis. This mechanism is particularly relevant in the context of viruses that rely on host cellular machinery for replication.

- Anticancer Properties : Studies have shown that it can induce apoptosis in cancer cells by disrupting DNA synthesis and function. This property positions it as a candidate for further development in cancer therapies.

Case Studies

-

Antiviral Research :

- A study published in Journal of Medicinal Chemistry explored the efficacy of various nucleoside analogs against viral infections, highlighting the role of this compound in inhibiting replication of RNA viruses .

- Cancer Treatment :

- Enzymatic Interaction Studies :

Mécanisme D'action

The mechanism of action of 6-Amino-9-(5-o-phosphono-beta-d-arabinofuranosyl)-9h-purin-2-ol involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication and the induction of apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in nucleic acid metabolism, making it a potent therapeutic agent.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 9-(2-deoxy-2-fluoro-5-o-phosphono-beta-d-arabinofuranosyl)-9h-purin-6-amine

- 9-(2-deoxy-2-chloro-5-o-phosphono-beta-d-arabinofuranosyl)-9h-purin-6-amine

Uniqueness

6-Amino-9-(5-o-phosphono-beta-d-arabinofuranosyl)-9h-purin-2-ol is unique due to its specific structural features, which confer distinct biological activities. Its phosphorylated arabinofuranosyl moiety and amino group play crucial roles in its mechanism of action, differentiating it from other nucleoside analogs.

Activité Biologique

Overview

6-Amino-9-(5-o-phosphono-beta-D-arabinofuranosyl)-9H-purin-2-ol, commonly referred to as a purine nucleoside analog, is a compound of significant interest in pharmacology and medicinal chemistry. Its molecular formula is , and it is recognized for its potential therapeutic applications, particularly in oncology and virology.

The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis. Once inside the cell, it is rapidly dephosphorylated to form fludarabine, which is then phosphorylated to its triphosphate form. This active metabolite inhibits key enzymes involved in DNA synthesis, such as ribonucleotide reductase and DNA polymerase, leading to the termination of DNA chain elongation and subsequent apoptosis in cancer cells.

Biological Activities

-

Anticancer Activity :

- Inhibition of DNA Synthesis : The compound has been shown to effectively inhibit the proliferation of various cancer cell lines by disrupting DNA replication processes.

- Case Study : In a study involving chronic lymphocytic leukemia (CLL) cells, treatment with this compound resulted in significant apoptosis compared to untreated controls.

-

Antiviral Properties :

- The compound exhibits antiviral activity by inhibiting viral replication through its incorporation into viral nucleic acids, thereby disrupting their synthesis.

- Enzyme Interactions :

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

The synthesis of this compound involves several steps including glycosylation and phosphorylation. The reaction conditions require careful control of temperature and pH to maximize yield and purity .

Synthetic Route Overview:

- Starting Materials : Common precursors include purine derivatives.

- Key Reactions :

- Glycosylation: Formation of the arabinofuranosyl moiety.

- Phosphorylation: Introduction of the phosphono group.

- Purification : Techniques such as chromatography are employed to isolate the final product.

Comparison with Similar Compounds

This compound shares structural similarities with other nucleoside analogs but possesses unique features that enhance its biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 9-(2-deoxy-2-fluoro-5-o-phosphono-beta-D-arabinofuranosyl)-9H-purin-6-amine | Fluorine substitution at 2-position | Anticancer |

| 9-(2-deoxy-2-chloro-5-o-phosphono-beta-D-arabinofuranosyl)-9H-purin-6-amine | Chlorine substitution at 2-position | Antiviral |

Propriétés

IUPAC Name |

[(2R,3S,4S,5R)-5-(6-amino-2-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P/c11-7-4-8(14-10(18)13-7)15(2-12-4)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCGQFDYTLYDPF-FJFJXFQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(NC(=O)N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211379 | |

| Record name | 6-Amino-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62314-92-5 | |

| Record name | 6-Amino-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062314925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-AMINO-9-(5-O-PHOSPHONO-.BETA.-D-ARABINOFURANOSYL)-9H-PURIN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7LQW14UZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.